2-Chlorocinnamic Acid vs. 4-Chlorocinnamic Acid: Urease Inhibition Potency Comparison
In a direct comparative enzyme inhibition study, 2-chlorocinnamic acid exhibited approximately 1.7-fold greater potency as a urease inhibitor than its 4-chloro positional isomer [1]. The ortho-chlorinated derivative achieved an IC₅₀ of 0.66 µM, whereas the para-substituted 4-chlorocinnamic acid required a concentration of 1.10 µM to achieve equivalent enzyme inhibition under identical assay conditions. This differentiation is attributed to the ortho-chlorine's influence on both the electronic properties of the α,β-unsaturated carbonyl system and the spatial orientation of the molecule within the enzyme's active site [1]. For researchers targeting urease-dependent pathogens such as Helicobacter pylori or Proteus mirabilis, the ortho-isomer's superior potency may translate to lower effective dosing requirements in subsequent derivatization or lead optimization programs.
| Evidence Dimension | Urease enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.66 µM |
| Comparator Or Baseline | 4-Chlorocinnamic acid: IC₅₀ = 1.10 µM |
| Quantified Difference | 1.7× higher potency (0.66 µM vs. 1.10 µM) |
| Conditions | In vitro urease enzyme inhibition assay |
Why This Matters
The 1.7× potency advantage enables lower compound usage in enzyme inhibition studies and potentially reduced material costs per experimental unit when screening urease-targeting therapeutics.
- [1] TargetMol. 2-Chlorocinnamic acid (TN6659) Biological Activity Data: '2-Chlorocinnamic acid and 4-chlorocinnamic acid show potent urease inhibitory activities with the respective IC50 values of 0.66 and 1.10 uM.' View Source
